7-Bromo-1-chloroisoquinoline-3-carbonyl chloride is a halogenated derivative of isoquinoline, notable for its unique structure and potential applications in medicinal chemistry. This compound features both bromine and chlorine substituents, along with a carbonyl chloride functional group, which contributes to its reactivity and utility in various chemical reactions.
The compound is identified by the Chemical Abstracts Service number 2166993-72-0 and has been documented in several chemical databases, including PubChem and Chemsrc. It is synthesized from commercially available isoquinoline derivatives through specific halogenation reactions involving chlorinating and brominating agents .
7-Bromo-1-chloroisoquinoline-3-carbonyl chloride falls under the category of organic compounds, specifically heterocyclic compounds due to its isoquinoline structure. It is classified as a carbonyl compound because of the presence of the carbonyl chloride functional group.
The synthesis of 7-Bromo-1-chloroisoquinoline-3-carbonyl chloride typically involves multi-step processes:
The synthesis requires careful control of reaction conditions, such as temperature and concentration, to maximize yield and purity. Common solvents used in these reactions include dichloromethane and dimethylformamide, which facilitate the halogenation processes under mild conditions.
The molecular formula for 7-Bromo-1-chloroisoquinoline-3-carbonyl chloride is , with a molecular weight of 304.95 g/mol. The InChI representation is as follows:
This structure highlights the presence of two halogen atoms (bromine and chlorine) attached to the isoquinoline ring, along with a carbonyl chloride group at the 3-position .
The compound's structural uniqueness arises from its dual halogenation, which influences its reactivity profile compared to similar compounds lacking one or both halogens.
7-Bromo-1-chloroisoquinoline-3-carbonyl chloride can participate in several types of chemical reactions:
Common reagents for nucleophilic substitution include sodium methoxide or potassium tert-butoxide. For oxidation reactions, strong oxidizing agents like potassium permanganate are typically employed .
While specific physical properties such as boiling point and melting point remain unreported, the molecular weight is confirmed at 304.95 g/mol. The density is also not available but can be inferred from related compounds.
Key chemical properties include:
Relevant data indicates that this compound can be moderately soluble in common organic solvents, facilitating its use in synthetic applications .
7-Bromo-1-chloroisoquinoline-3-carbonyl chloride has potential applications in:
This compound represents a significant interest within the realm of organic synthesis and pharmaceutical development due to its unique structural features and reactive capabilities.
The Vilsmeier-Haack reaction serves as the foundational method for constructing the isoquinoline core of 7-bromo-1-chloroisoquinoline-3-carbonyl chloride. This approach leverages the Meth-Cohn synthesis protocol, where acetanilide derivatives undergo formylation and cyclization under Vilsmeier conditions (phosphorus oxychloride in N,N-dimethylformamide) to yield 2-chloro-3-formylquinoline intermediates [7] [8]. The reaction proceeds through a Vilsmeier adduct (chloroiminium ion), which facilitates electrophilic formylation at the ortho position relative to the acetamide group. Subsequent cyclodehydration generates the chlorinated quinoline scaffold [7].
Bromination at the C7 position is achieved using elemental bromine or copper(II) bromide in chlorinated solvents (e.g., dichloromethane), typically at 0–25°C. This regioselective electrophilic aromatic substitution exploits the inherent electron density distribution of the isoquinoline system, favoring C7 functionalization [8]. The resulting 7-bromo-1-chloroisoquinoline-3-carbaldehyde is then oxidized to the carboxylic acid using potassium permanganate or sodium hypochlorite, followed by treatment with thionyl chloride to furnish the target acyl chloride [2].
Table 1: Key Intermediates in Vilsmeier-Haack Synthesis
Compound | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
7-Bromo-1-chloroisoquinoline | 215453-51-3 | C₉H₅BrClN | Direct precursor via C3 oxidation |
7-Bromo-1-chloroisoquinoline-3-carbaldehyde | Not specified | C₁₀H₅BrClNO | Oxidation precursor |
7-Bromo-1-chloroisoquinoline-3-carbonyl chloride | 2166993-72-0 | C₁₀H₄BrCl₂NO | Final target compound |
Optimization of bromination conditions reveals critical trade-offs:
The C1 chloride and C7 bromide in 7-bromo-1-chloroisoquinoline-3-carbonyl chloride exhibit distinct reactivity profiles, enabling sequential palladium-catalyzed functionalization. The C7 bromide undergoes preferential oxidative addition to palladium(0) complexes due to its lower bond dissociation energy and reduced steric hindrance compared to the C1 chloride [8]. This differential reactivity permits orthogonal modification strategies:
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at Halogen Sites
Reaction Type | Catalyst System | Conditions | Yield Range | Functional Group Tolerance |
---|---|---|---|---|
Suzuki-Miyaura (C7) | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH, 80°C | 70–92% | Carbonyl chloride, esters, nitriles |
Sonogashira (C7) | PdCl₂(PPh₃)₂/CuI / Et₃N | Triethylamine, 60°C | 65–85% | Carbonyl chloride, alkyl chains |
Buchwald-Hartwig (C1) | Pd(OAc)₂/XPhos / Cs₂CO₃ | Dioxane, 100°C | 60–78% | Bromide, ester, ketone |
The carbonyl chloride group remains intact under these conditions when reactions are conducted below 100°C in non-nucleophilic solvents. However, protic solvents or strong bases induce hydrolysis, necessitating protection as methyl esters during coupling steps [4].
Solid-phase synthesis enables rapid diversification of 7-bromo-1-chloroisoquinoline-3-carbonyl chloride into focused libraries for drug discovery. The carbonyl chloride group serves as the key anchor point for attachment to amine-functionalized resins, including Wang resin, Rink amide MBHA resin, and trityl chloride resin [4]. The standard immobilization protocol involves:
Table 3: Solid-Phase Synthesis Workflow for Isoquinoline Derivatives
Step | Reagent | Time | Key Reactions |
---|---|---|---|
Anchoring | Acyl chloride + DIEA in DCM | 12–16h | Amide bond formation with resin |
Capping | Ac₂O/pyridine (1:1) | 1h | Acetylation of residual amines |
C7 Modification | Pd catalysts / Boronic acids or alkynes | 8–24h | Suzuki, Sonogashira on resin |
C1 Modification | Amines / K₂CO₃ in DMF | 12–48h | Nucleophilic aromatic substitution |
Cleavage | TFA/H₂O (95:5) | 1–3h | Amide release from resin |
Combinatorial libraries leverage this platform for parallel synthesis:
This approach generates 50–80 mg of pure product per 100 mg resin with purities >85% (HPLC analysis), demonstrating efficiency for lead optimization campaigns. The immobilized intermediates exhibit excellent stability, allowing storage under argon at −20°C for 6+ months without significant degradation [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2